

Application Note: Quantitative Analysis of JV8 Using HPLC, LC-MS/MS, and ELISA

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Compound of Interest		
Compound Name:	JV8	
Cat. No.:	B15570335	Get Quote

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Abstract

This application note provides detailed protocols for the quantitative analysis of **JV8**, a novel small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. We describe three robust analytical methods for the determination of **JV8** concentration in biological matrices: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods are suitable for a range of applications in drug discovery and development, from pharmacokinetic studies to in vitro cellular assays.

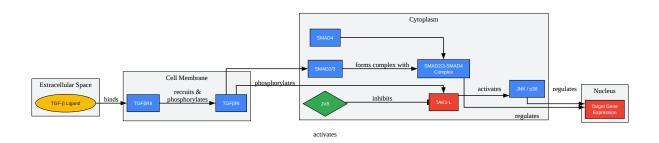
Introduction

JV8 is a potent and selective inhibitor of TAK1-L, a key kinase in the TGF-β signaling pathway. By blocking the activity of TAK1-L, **JV8** effectively downregulates the expression of downstream pro-inflammatory cytokines, making it a promising therapeutic candidate for a variety of fibrotic and inflammatory diseases. Accurate quantification of **JV8** in biological samples is critical for evaluating its pharmacokinetic profile, determining its efficacy in preclinical models, and establishing a therapeutic window. This document provides validated protocols for three distinct analytical methods to meet the diverse needs of researchers and drug development professionals.



Mechanism of Action and Signaling Pathway

JV8 exerts its therapeutic effect by inhibiting the kinase activity of TAK1-L, a critical component of the TGF- β signaling cascade. The TGF- β pathway is initiated by the binding of TGF- β ligand to its type II receptor (TGF β RII), which then recruits and phosphorylates the type I receptor (TGF β RI). The activated TGF β RI subsequently phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This SMAD complex translocates to the nucleus to regulate target gene expression. In a parallel pathway, activated TGF β RI can also signal through TAK1-L, leading to the activation of the JNK and p38 MAPK pathways, which also contribute to the inflammatory and fibrotic responses. **JV8** specifically targets and inhibits TAK1-L, thereby blocking downstream JNK and p38 activation.[1][2][3][4][5]



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Caption: JV8 inhibits the TGF-β signaling pathway by targeting TAK1-L.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three analytical methods described in this application note.

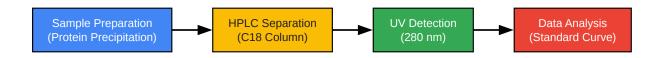


Parameter	HPLC-UV	LC-MS/MS	Competitive ELISA
Linear Range	0.1 - 100 μg/mL	1 - 5000 ng/mL[6]	0.5 - 50 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 μg/mL	1 ng/mL	0.5 ng/mL
Accuracy (% Recovery)	95 - 105%	85 - 115%[6]	90 - 110%
Precision (%RSD)	< 5%	< 15%	< 10%
Sample Type	Plasma, Cell Lysate	Plasma, Whole Blood, Tissue Homogenate[7][8][9]	Plasma, Serum, Cell Culture Supernatant
Analysis Time per Sample	~15 min	~5 min	~4 hours

Experimental Protocols Quantification of JV8 by Reverse-Phase HPLC-UV

This protocol describes the quantification of JV8 in human plasma using a standard reverse-phase HPLC system with UV detection.[10][11]

Workflow:



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Caption: Workflow for JV8 quantification by HPLC-UV.

Materials:

- JV8 standard (certified reference material)
- Human plasma (or other biological matrix)



- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

Procedure:

- Standard Curve Preparation:
 - Prepare a 1 mg/mL stock solution of **JV8** in acetonitrile.
 - Perform serial dilutions in 50:50 acetonitrile:water to prepare standards ranging from 0.1 to 100 μg/mL.
- Sample Preparation (Protein Precipitation):
 - $\circ~$ To 100 μL of plasma sample (or standard), add 300 μL of cold acetonitrile containing 0.1% TFA.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in 100 μL of mobile phase A.
- HPLC Conditions:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile



Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

UV Detection Wavelength: 280 nm

Gradient:

Time (min)	% B
0	20
10	80
12	80
12.1	20

| 15 | 20 |

• Data Analysis:

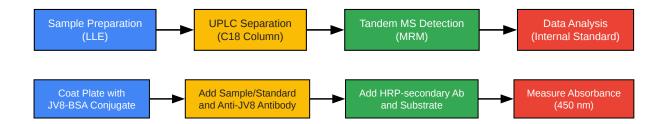
- Integrate the peak area corresponding to the retention time of JV8.
- Construct a standard curve by plotting the peak area versus the concentration of the JV8 standards.
- Determine the concentration of **JV8** in the unknown samples by interpolating their peak areas from the standard curve.

Quantification of JV8 by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying **JV8** in human plasma using liquid chromatography coupled with tandem mass spectrometry.[6][8][9][12]

Workflow:





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